molecular formula C5H10BrNO B13500862 2-Bromopentanamide

2-Bromopentanamide

Cat. No.: B13500862
M. Wt: 180.04 g/mol
InChI Key: SUQPMLQLMVIHIJ-UHFFFAOYSA-N
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Description

2-Bromopentanamide is an organic compound with the molecular formula C5H10BrNO and an average mass of 180.045 Da . As a brominated amide, it serves as a versatile building block and intermediate in organic synthesis and medicinal chemistry research . The bromine atom at the alpha carbon makes it a suitable substrate for nucleophilic substitution reactions, allowing researchers to functionalize the molecule and create more complex structures . While specific biological activity data for this compound is limited, related bromo-pentanamide derivatives are frequently explored in scientific studies for their potential applications, including as intermediates in the synthesis of active pharmaceutical ingredients (APIs) . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromopentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10BrNO/c1-2-3-4(6)5(7)8/h4H,2-3H2,1H3,(H2,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUQPMLQLMVIHIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Bromopentanamide and Its Analogues

Direct Halogenation Approaches

Direct halogenation methods involve the introduction of a bromine atom onto the carbon adjacent to the carbonyl group of a pentanoic acid or pentanamide (B147674) derivative.

Hell-Volhard-Zelinsky (HVZ) Reaction Derivatives

The Hell-Volhard-Zelinsky (HVZ) reaction is a well-established method for the α-halogenation of carboxylic acids. masterorganicchemistry.combyjus.comalfa-chemistry.com The reaction typically involves treating the carboxylic acid with bromine in the presence of a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus. masterorganicchemistry.combyjus.comalfa-chemistry.com While the classical HVZ reaction targets carboxylic acids, its principles can be adapted to synthesize 2-bromopentanamide (B6250352).

The process commences with the conversion of the carboxylic acid, in this case, pentanoic acid, into an acyl bromide by PBr₃. masterorganicchemistry.com This intermediate then undergoes tautomerization to its enol form. masterorganicchemistry.com The enol subsequently reacts with bromine at the α-carbon. masterorganicchemistry.com Finally, hydrolysis of the resulting α-bromo acyl bromide yields 2-bromopentanoic acid. masterorganicchemistry.com To obtain this compound, the resulting 2-bromopentanoic acid would then need to undergo an amidation reaction.

A key feature of the HVZ reaction is its regioselectivity for the α-position. masterjeeclasses.com However, the reaction conditions can be harsh, often requiring elevated temperatures. byjus.comalfa-chemistry.com

Alternative Bromination Protocols

While the HVZ reaction is a cornerstone, other brominating agents and protocols have been developed. N-Bromosuccinimide (NBS) is a widely used reagent for allylic and benzylic brominations, and its reactivity can be enhanced for the bromination of less reactive substrates. nsf.gov For instance, the reactivity of NBS can be increased through the use of catalytic activators or specialized reaction conditions. nsf.gov While direct α-bromination of amides is generally less common than that of acids, ketones, or aldehydes, exploring modern brominating systems could offer alternative pathways. libretexts.org For example, methods utilizing hydrobromic acid in combination with an oxidant like hydrogen peroxide have been presented as a more environmentally friendly alternative to molecular bromine. researchgate.net

Amidation Reactions of 2-Bromopentanoic Acid Derivatives

This strategy involves the formation of the amide bond as a key step, starting from a pre-brominated pentanoic acid derivative.

Via Acyl Halides (e.g., 2-Bromopentanoyl Chloride) and Ammonia (B1221849)/Amines

A common and efficient method for amide synthesis is the reaction of an acyl halide with ammonia or a primary/secondary amine. rsc.org In this context, 2-bromopentanoic acid is first converted to its more reactive acyl chloride derivative, 2-bromopentanoyl chloride. rsc.orglookchem.com This conversion can be achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. rsc.orgcore.ac.uk

The resulting 2-bromopentanoyl chloride is then reacted with ammonia to yield this compound. The high reactivity of the acyl chloride facilitates the nucleophilic attack by ammonia, leading to the formation of the amide bond and the elimination of hydrogen chloride. This method is versatile and can be adapted to produce N-substituted amides by using primary or secondary amines instead of ammonia. rsc.org For instance, the reaction of 2-bromopentanoyl chloride with p-toluidine (B81030) has been used to prepare N-4'-Methylphenyl-2-bromopentanamide. rsc.org

Coupling Reagent-Mediated Amidation

Direct amidation of 2-bromopentanoic acid with an amine can be accomplished using coupling reagents. These reagents activate the carboxylic acid, facilitating the nucleophilic attack by the amine. This approach avoids the need to first synthesize the acyl halide. A variety of coupling reagents are available in medicinal chemistry for amide bond formation. hepatochem.com

Common classes of coupling reagents include:

Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) are frequently used. peptide.com Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often included to minimize side reactions like racemization. peptide.com

Phosphonium Salts: Reagents such as (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) are highly efficient. peptide.com

Aminium/Uronium Salts: Reagents like O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are known for fast reaction times and reduced epimerization. peptide.comrsc.org

The choice of coupling reagent and reaction conditions, such as the solvent and base, can be optimized to achieve high yields and purity of the desired amide. rsc.org For example, HATU has been successfully used in the synthesis of amides in the bio-based solvent Cyrene. rsc.org

Synthesis of N-Substituted 2-Bromopentanamides

The synthesis of N-substituted 2-bromopentanamides is of significant interest for creating diverse chemical libraries for drug discovery and other applications. These compounds can be prepared by reacting 2-bromopentanoyl chloride with a corresponding primary or secondary amine. rsc.org

For example, the synthesis of N-(2-benzoyl-4-nitrophenyl)-2-bromopentanamide was achieved by reacting p-nitrobenzophenone with 2-bromobutyryl chloride, followed by further transformations. ddtjournal.com Another example is the preparation of N-(benzyloxy)-2-bromopentanamide. rsc.org

The general procedure involves the reaction of an amine with an activated form of 2-bromopentanoic acid, such as the acyl chloride, often in the presence of a base to neutralize the hydrogen halide byproduct. rsc.orgniscpr.res.in The choice of amine determines the N-substituent on the final amide product. This modularity allows for the synthesis of a wide array of N-substituted this compound analogues.

Alkylation of Amide Nitrogen

The alkylation of the nitrogen atom within an amide is a fundamental transformation in organic synthesis. While direct alkylation of a primary amide can be challenging, the strategic use of protecting groups and specific reaction conditions allows for the synthesis of N-substituted amides. For instance, the Ns-strategy (using 2-nitrobenzenesulfonyl group) facilitates the alkylation of primary amines to form secondary amines. tcichemicals.com This approach involves the reaction of a primary amine with 2-nitrobenzenesulfonyl chloride to form a sulfonamide, which can then be readily alkylated. tcichemicals.com The Ns group activates the amide for alkylation and can be removed under mild conditions. tcichemicals.com

A novel strategy involves the activation of amides with triflic anhydride (B1165640) (Tf₂O) and 2-fluoropyridine, which induces the migration of an alkyl group from the amide nitrogen to the pyridine (B92270) nitrogen. This method allows amides to function as direct alkylating agents, leading to the formation of N-substituted 2-pyridones or tetrahydropyridines after a subsequent one-pot hydrolysis or reduction. rsc.org

Another approach to amine synthesis, which can be conceptually related to amide alkylation, is the SN2 reaction of alkyl halides with ammonia or other amines. libretexts.org However, this method often leads to multiple alkylations. libretexts.org To circumvent this, methods like the Gabriel synthesis, which involves the alkylation of phthalimide (B116566) followed by hydrolysis, are employed to produce primary amines from alkyl halides. libretexts.org

Condensation Reactions with Substituted Hydroxylamines (e.g., N-Alkoxy α-Haloamides)

N-alkoxy α-haloamides are versatile reagents in organic synthesis, often participating in domino reactions and cycloadditions. researchgate.net The presence of the N-alkoxy group can stabilize key reactive intermediates, such as aza-oxyallyl cations, which are generated from the dehydrohalogenation of α-haloamides. nih.gov This stabilization enhances their reactivity and allows for a broader range of chemical transformations under milder conditions compared to their N-alkyl counterparts. researchgate.net

For example, a base-promoted domino aza-Michael/SN2 cyclization reaction between barbiturate-derived alkenes and N-alkoxy α-haloamides has been developed to synthesize spiro-barbiturate γ-lactams in high yields. uc.pt This [3+2] annulation protocol is tolerant of various substituents. uc.pt Similarly, N-alkoxy α-haloamides can undergo [3+2] cycloaddition with isocyanates to form hydantoins and with in situ generated arynes to produce N-alkoxy oxindoles. researchgate.net

The synthesis of various heterocyclic compounds often relies on the reactivity of α-haloamides. For instance, the reaction of α-bromo tertiary amides derived from L-amino acids with primary amines can lead to the formation of diketopiperazines with high diastereoselectivity. researchgate.net

Stereoselective Synthesis of Enantiopure this compound

The development of methods to control the stereochemistry at the α-carbon of this compound is crucial for its application in asymmetric synthesis.

Chiral Auxiliaries in Synthesis

Chiral auxiliaries are powerful tools for inducing stereoselectivity in chemical reactions. In the context of α-bromoamides, a chiral auxiliary attached to the amide nitrogen can direct the approach of a nucleophile, leading to a diastereoselective substitution. rsc.orgrsc.org Dynamic kinetic resolution (DKR) is a particularly effective strategy where a configurationally labile α-bromo center undergoes rapid epimerization, allowing one diastereomer to react preferentially. rsc.orgrsc.org

Several chiral auxiliaries have been successfully employed in the DKR of α-bromoacyl derivatives. For example, α-bromoacyl-imidazolidinones have shown remarkable diastereoselectivities in nucleophilic substitution reactions with nitrogen nucleophiles. rsc.org Similarly, α-bromo amides derived from chiral amino acids have been used to synthesize chiral peptides. rsc.org The Oppolzer's camphorsultam is another effective chiral auxiliary for controlling the stereochemistry of α-bromoamides. nih.gov

The general approach involves coupling an α-bromoacid with a chiral auxiliary. rsc.org The resulting diastereomeric α-bromo amides can then undergo nucleophilic substitution, where the chiral auxiliary dictates the stereochemical outcome. rsc.org

Asymmetric Catalysis for α-Bromination

Asymmetric catalysis offers an elegant and efficient alternative to the use of stoichiometric chiral auxiliaries for the synthesis of enantiopure compounds. However, the development of highly enantioselective catalytic α-bromination reactions has been challenging. beilstein-journals.org

While asymmetric α-fluorination and α-chlorination reactions are more common, achieving high stereocontrol in C-Br bond formation has proven to be more difficult. beilstein-journals.org To date, no highly successful asymmetric phase-transfer catalyzed approach for the α-bromination of amides has been reported. beilstein-journals.org

Despite these challenges, progress has been made in the broader field of asymmetric catalysis for the functionalization of amides. For instance, nickel-catalyzed asymmetric reductive hydroalkylation of alkenes with racemic α-bromo amides using a chiral pybox ligand has been reported. chinesechemsoc.org Additionally, ammonium-salt-catalyzed asymmetric α-halogenation of isoxazolidin-5-ones has been achieved using Maruoka's spirocyclic binaphthyl-based ammonium (B1175870) salts, providing access to α-halogenated α-aryl-β²,²-amino acid derivatives. jku.at These advancements suggest that the development of effective catalytic asymmetric α-bromination methods for simple amides like this compound may be on the horizon.

Chemical Reactivity and Derivatization of 2 Bromopentanamide

Nucleophilic Substitution Reactions at the α-Carbon

The presence of a bromine atom on the carbon alpha (α) to the carbonyl group makes this position highly susceptible to attack by nucleophiles. The general mechanism for these transformations is a bimolecular nucleophilic substitution (S_N2) reaction. In this process, a nucleophile attacks the electrophilic α-carbon, leading to the displacement of the bromide ion. savemyexams.comchemguide.co.uk The stereochemistry at the α-carbon, if chiral, is typically inverted during this one-step mechanism. The reactivity of the nucleophile and the reaction conditions play a crucial role in determining the outcome and efficiency of the substitution. msu.edu

Reactions with Nitrogen Nucleophiles (e.g., Amines, Hydrazines)

2-Bromopentanamide (B6250352) readily reacts with various nitrogen-containing nucleophiles. Primary and secondary amines, for instance, can displace the bromide to form the corresponding α-amino amides. savemyexams.com The reaction with excess ammonia (B1221849) is a common method to synthesize primary α-amino amides. youtube.com However, the primary amine product is also nucleophilic and can react further with the starting material, potentially leading to secondary and tertiary amine products. youtube.com Using a large excess of the ammonia or amine nucleophile helps to favor the formation of the primary substitution product. savemyexams.com

Hydrazine (B178648) and its derivatives are also effective nucleophiles in this context. libretexts.orgorganic-chemistry.org The reaction of this compound with hydrazine would yield 2-hydrazinylpentanamide, a precursor for various heterocyclic compounds. scribd.comd-nb.info

Table 1: Reactions with Nitrogen Nucleophiles

Nucleophile Reagent Example Product
Ammonia NH₃ 2-Aminopentanamide
Primary Amine Methylamine (CH₃NH₂) 2-(Methylamino)pentanamide
Secondary Amine Dimethylamine ((CH₃)₂NH) 2-(Dimethylamino)pentanamide

Reactions with Oxygen Nucleophiles (e.g., Alcohols, Phenols)

Oxygen-based nucleophiles, such as alcohols and phenols, can participate in substitution reactions with this compound, typically under basic conditions to enhance the nucleophilicity of the oxygen atom. libretexts.org The reaction with an alcohol (alkolysis) in the presence of a non-nucleophilic base yields an α-alkoxy pentanamide (B147674). Similarly, phenols react to form α-aryloxy pentanamides. chemguide.co.ukorganicmystery.com These reactions are analogous to the Williamson ether synthesis. chemistryguru.com.sg Water can also act as a nucleophile, leading to the hydrolysis of the C-Br bond to form 2-hydroxypentanamide, although this reaction often requires heating. libretexts.org

Table 2: Reactions with Oxygen Nucleophiles

Nucleophile Reagent Example Product
Alcohol Methanol (CH₃OH) 2-Methoxypentanamide
Phenol Phenol (C₆H₅OH) 2-Phenoxypentanamide

Reactions with Sulfur Nucleophiles (e.g., Thiols, Thioethers)

Sulfur nucleophiles are known for their high reactivity in S_N2 reactions, often being more potent than their oxygen counterparts. libretexts.orgmsu.edu Thiols (mercaptans) react readily with this compound to produce α-thioether derivatives. These reactions are typically carried out in the presence of a base to deprotonate the thiol, forming a highly nucleophilic thiolate anion (RS⁻). masterorganicchemistry.comlibretexts.org Thioethers themselves can also act as nucleophiles, attacking the α-carbon to form sulfonium (B1226848) salts. libretexts.orglibretexts.org The reaction with the hydrosulfide (B80085) anion (-SH) can be used to synthesize the corresponding 2-thiopentanamide. libretexts.orglibretexts.org

Table 3: Reactions with Sulfur Nucleophiles

Nucleophile Reagent Example Product
Thiol Ethanethiol (CH₃CH₂SH) 2-(Ethylthio)pentanamide
Thiolate Sodium thiomethoxide (NaSCH₃) 2-(Methylthio)pentanamide

Reactions Involving the Amide Functionality

The amide group in this compound possesses its own distinct reactivity. The nitrogen atom can act as a nucleophile after deprotonation, and the carbonyl carbon is susceptible to attack by strong nucleophiles, leading to hydrolysis or transamidation.

N-Alkylation and N-Acylation Reactions

The amide nitrogen in this compound can be alkylated or acylated. rsc.org This typically requires a strong base, such as sodium hydride (NaH), to deprotonate the amide and form a more nucleophilic amidate anion. This anion can then react with an alkyl halide (N-alkylation) or an acyl chloride (N-acylation) to yield an N-substituted this compound. nih.govpsu.edu For example, reaction with methyl iodide after deprotonation would yield 2-bromo-N-methylpentanamide. chegg.com This method provides a route to secondary and tertiary amides.

Table 4: N-Alkylation and N-Acylation Reactions

Reaction Type Reagent 1 Reagent 2 Product
N-Alkylation Sodium Hydride (NaH) Methyl Iodide (CH₃I) 2-Bromo-N-methylpentanamide

Hydrolysis and Transamidation

The amide bond of this compound can be cleaved through hydrolysis. This reaction, which converts the amide into a carboxylic acid (2-bromopentanoic acid) and ammonia, typically requires harsh conditions, such as prolonged heating in the presence of a strong acid or base. rsc.org

Transamidation, the conversion of one amide into another by reaction with an amine, is also a possible transformation. This reaction is generally an equilibrium process and often requires a catalyst or specific conditions to drive it to completion. For example, heating this compound with a high-boiling point amine could, in principle, lead to the formation of a new N-substituted amide and the release of ammonia.

Table 5: Hydrolysis and Transamidation Reactions

Reaction Type Reagent Product(s)
Acidic Hydrolysis H₃O⁺, Heat 2-Bromopentanoic acid + Ammonium (B1175870) ion (NH₄⁺)
Basic Hydrolysis NaOH, Heat Sodium 2-bromopentanoate + Ammonia (NH₃)

Reduction of the Amide Carbonyl

The reduction of the amide functional group in this compound and related α-bromo amides can be achieved using various reducing agents. However, the presence of the α-bromo substituent introduces complexity, as the reducing agent can potentially react with both the carbonyl group and the carbon-bromine bond.

Detailed research findings on the reduction of similar α-halo amides indicate that the choice of reducing agent and reaction conditions is crucial to achieve the desired outcome. For instance, in the synthesis of certain inhibitors, the reduction of an amide function was explored, though specifics on the reduction of this compound itself are not detailed. escholarship.org In a broader context, the reduction of carboxylic acids, which can be precursors to amides, to alcohols can be accomplished using reagents like borane (B79455) or by sodium borohydride (B1222165) reduction of a derived mixed anhydride (B1165640). google.com The specific application of these methods to this compound would require careful optimization to avoid unwanted side reactions, such as the reduction of the carbon-bromine bond.

ReagentPotential ProductReference
Borane (BH3)2-Bromo-1-aminopentane google.com
Sodium Borohydride (on mixed anhydride)2-Bromopentan-1-ol google.com

Elimination Reactions to Form α,β-Unsaturated Amides

This compound can undergo elimination reactions to form α,β-unsaturated amides. This reaction typically involves the removal of a hydrogen atom from the α-carbon and the bromine atom, leading to the formation of a double bond between the α and β carbons. chemguide.co.uk This process, known as dehydrohalogenation, is often promoted by a base. pressbooks.pubaakash.ac.in

The efficiency and regioselectivity of the elimination are influenced by several factors, including the strength and steric bulk of the base, the solvent, and the temperature. chemguide.co.uklibretexts.org For secondary halides like this compound, both substitution and elimination reactions are possible and often compete. chemguide.co.uk The use of a strong, non-nucleophilic base and a less polar solvent generally favors elimination over substitution. libretexts.org The E2 mechanism, a single-step concerted reaction, is a common pathway for such eliminations. pressbooks.pub

A study on a related system involving the reaction of haloalkyl amides with potassium tert-butoxide, a strong base, resulted in β-elimination of the terminal alkyl bromide. researchgate.net This suggests that similar conditions could potentially be applied to this compound to induce the formation of pent-2-enamide.

BaseSolventExpected Major ProductReaction TypeReference
Potassium hydroxide (B78521)EthanolPent-2-enamideE2 Elimination chemguide.co.uk
Potassium tert-butoxidetert-ButanolPent-2-enamideE2 Elimination researchgate.net

Rearrangement Reactions

The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate, which can then be converted to a primary amine, carbamate, or urea (B33335) derivative. wikipedia.orgorganic-chemistry.org This reaction proceeds with the loss of nitrogen gas and is believed to occur via a concerted mechanism, avoiding the formation of a free nitrene intermediate. wikipedia.org The migration of the R group happens with complete retention of its stereochemistry. nih.gov

To apply this to this compound, it would first need to be converted to the corresponding 2-bromopentanoyl azide. This can be achieved by reacting the corresponding acyl chloride or anhydride with sodium azide or trimethylsilyl (B98337) azide. wikipedia.org Alternatively, the carboxylic acid can be directly converted to the acyl azide using diphenylphosphoryl azide (DPPA). wikipedia.orgnih.gov The resulting 2-bromopentanoyl azide would then undergo rearrangement upon heating to yield 1-bromo-1-isocyanatobutane. This isocyanate is a versatile intermediate that can be trapped with various nucleophiles. For example, reaction with water would lead to an unstable carbamic acid that decarboxylates to give 1-bromo-1-aminobutane. organic-chemistry.org

The Beckmann rearrangement transforms an oxime into a substituted amide under acidic conditions. byjus.comwikipedia.org The reaction is initiated by the protonation of the oxime's hydroxyl group, creating a good leaving group. masterorganicchemistry.comorganic-chemistry.org This is followed by the migration of the alkyl or aryl group that is anti-periplanar to the leaving group on the nitrogen. wikipedia.org

To utilize this reaction in the context of this compound, one would need to start with a related ketone, 1-bromopentan-2-one. This ketone can be reacted with hydroxylamine (B1172632) to form the corresponding oxime. byjus.com Treatment of this oxime with an acid catalyst, such as sulfuric acid or polyphosphoric acid, would then induce the rearrangement. wikipedia.org The migration of the propyl group would lead to the formation of N-propyl-2-bromoacetamide, while migration of the bromomethyl group would result in this compound. The regioselectivity of the migration depends on the stereochemistry of the oxime and the migratory aptitude of the groups.

Starting MaterialReagentsIntermediateProductReference
1-Bromopentan-2-one1. Hydroxylamine (NH2OH)1-Bromopentan-2-one oximeN-Propyl-2-bromoacetamide or this compound byjus.comwikipedia.org
2. Acid (e.g., H2SO4)

Metal-Mediated and Organocatalytic Transformations

The reactivity of this compound can be further expanded through metal-mediated and organocatalytic transformations. These modern synthetic methods offer powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Metal-mediated cross-coupling reactions, such as the Suzuki-Miyaura coupling, could potentially be employed. This would involve the use of a palladium catalyst to couple the this compound with a boronic acid or ester. google.com However, the reactivity of the amide N-H bond under these conditions would need to be considered.

Organocatalysis, the use of small organic molecules to catalyze reactions, presents another avenue for the derivatization of this compound. mdpi.comchiba-u.jp For instance, proline and its derivatives are known to catalyze a variety of reactions, including aldol (B89426) and Mannich reactions, through enamine and iminium ion intermediates. cardiff.ac.uk While direct applications to this compound are not extensively documented, the principles of organocatalysis suggest that the α-proton of the amide could be activated by an appropriate organocatalyst, enabling reactions with various electrophiles. For example, a phenylboronic acid-catalyzed oxygen transfer reaction has been reported for haloalkyl amides, leading to hydroxyalkyl nitriles. researchgate.net

Catalyst TypePotential ReactionPotential ProductReference
Palladium CatalystSuzuki-Miyaura Coupling with Arylboronic acid2-Arylpentanamide google.com
Phenylboronic AcidOxygen Transfer Reaction5-Hydroxypentanenitrile researchgate.net
Proline derivativeAldol-type reaction with an aldehydeα-(1-hydroxyalkyl)-2-bromopentanamide cardiff.ac.uk

Applications of 2 Bromopentanamide As a Building Block in Complex Chemical Synthesis

Precursor in Heterocyclic Compound Synthesis

Heterocyclic compounds are fundamental to medicinal chemistry and materials science. 2-Bromopentanamide (B6250352) provides a convenient starting point for the assembly of several important heterocyclic scaffolds.

While direct synthesis of imidazol-5-ones using this compound is not extensively documented in readily available literature, the use of related α-bromoacrylic acids and other α-bromoamides in their synthesis is well-established. organic-chemistry.org For instance, a simple and efficient method for preparing 4-arylidene-2-alkyl-4,5-dihydro-1H-imidazol-5-ones involves the reaction of 2-bromo-3-alkylacrylic acids with amidines. organic-chemistry.org This suggests a plausible pathway where this compound could react with an appropriate amidine to form an imidazol-5-one derivative. The reaction would likely proceed through an initial nucleophilic substitution of the bromide followed by intramolecular cyclization. The synthesis of various imidazolone (B8795221) derivatives is of significant interest due to their diverse biological activities. nih.govresearchgate.net

General synthetic strategies for imidazol-2-ones often involve the cyclization of urea (B33335) derivatives or the reaction of imidazolium (B1220033) salts with an oxidizing agent. nih.govorganic-chemistry.org The versatility of α-bromoamides in cyclization reactions suggests their potential as precursors in novel synthetic routes to functionalized imidazolone cores.

The synthesis of pyrimidine (B1678525) and thiophene (B33073) derivatives, core structures in many pharmaceuticals, can be facilitated by precursors like this compound.

A study has detailed the synthesis of ethyl 2-(5-bromopentanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate. ulaval.ca In this synthesis, an aminothiophene derivative is acylated with a bromo-functionalized acyl chloride, a close relative of this compound, showcasing the utility of the bromoalkanamide moiety in building more complex thiophene-based structures. The Gewald reaction is a well-known method for synthesizing 2-aminothiophenes, which can then be further functionalized. Current time information in Bangalore, IN.

While direct synthesis of pyrimidines from this compound is not explicitly detailed, general pyrimidine syntheses often involve the condensation of a three-carbon unit with an amidine or urea. researchgate.net α-Bromoamides can serve as precursors to α,β-unsaturated amides, which are known to participate in [4+2] cycloaddition reactions to form pyrimidines.

Table 1: Synthesis of Thiophene Derivatives

Starting Material Reagent Product Reference

Benzodiazepines are a critical class of psychoactive drugs. Recent synthetic methods have utilized α-bromoamides as key building blocks for the construction of the 1,4-benzodiazepine (B1214927) core. nih.govchiroblock.com A metal-free approach involves the reaction of hexafluoroisopropyl 2-aminobenzoates with α-bromoamides at room temperature to afford 1,4-benzodiazepines in excellent yields. nih.govchiroblock.com This reaction proceeds through the formation of an aza-oxyallyl cation from the α-bromoamide, which then undergoes a [4+3]-annulation with the 2-aminobenzoate (B8764639) derivative. chiroblock.com

Another strategy involves the enolate alkylation of a pre-existing benzodiazepine (B76468) structure. For example, the enolate of a 1,4-benzodiazepin-2-one can be alkylated with various alkyl halides. dextrosynthesis.comrug.nl While not a direct construction of the ring, this demonstrates how bromo-containing fragments can be used to functionalize the benzodiazepine scaffold. Given these established methods, this compound represents a viable precursor for introducing a propyl-amide side chain onto a benzodiazepine ring system.

Table 2: Synthesis of Benzodiazepine Derivatives

Starting Material 1 Starting Material 2 Product Class Reference
Hexafluoroisopropyl 2-aminobenzoates α-Bromoamides 1,4-Benzodiazepines nih.govchiroblock.com

Role in Amino Acid and Peptide Synthesis

The structural similarity of this compound to α-amino acid precursors makes it a valuable tool in the synthesis of non-natural amino acids and peptides.

The synthesis of α-amino acids is a cornerstone of organic and medicinal chemistry. One classical method for preparing α-amino acids is through the amination of α-bromocarboxylic acids. reformchem.com By analogy, this compound can serve as a precursor to α-aminopentanamide (a derivative of the amino acid valine) through nucleophilic substitution of the bromine atom with an amine source, such as ammonia (B1221849) or a protected amine equivalent. marketresearchintellect.com

More sophisticated methods, such as the Gabriel synthesis or the alkylation of glycine (B1666218) imine derivatives (O'Donnell amino acid synthesis), offer more controlled routes to α-amino acids. reformchem.comscimplify.com In these approaches, an enolate equivalent of glycine is alkylated with an electrophile. While a direct alkylation with this compound might be challenging due to the amide functionality, a related bromoalkane could be used to generate the carbon skeleton, which is then converted to the amino acid. The Strecker synthesis, which involves the reaction of an aldehyde with ammonia and cyanide followed by hydrolysis, is another fundamental method for amino acid synthesis. numberanalytics.com

The direct N-alkylation of α-amino acid esters and amides with alcohols has also been developed as an atom-economical method. This highlights the importance of creating C-N bonds to access diverse amino acid derivatives.

Intermediate in the Synthesis of Specialty Chemicals

The term "specialty chemicals" encompasses a broad range of compounds produced for specific applications, including pharmaceuticals, agrochemicals, and fine chemicals. This compound, as a reactive intermediate, has the potential to be a precursor in the synthesis of various specialty chemicals.

In the pharmaceutical industry, intermediates are crucial for the synthesis of Active Pharmaceutical Ingredients (APIs). The heterocyclic and amino acid structures derived from this compound are prevalent in many drug molecules. For instance, a search for ethyl 6-(4-(5-bromopentanamido)phenyl)-2-pyridinyl)-2,2,2-trifluoroethanone indicates its availability as a chemical intermediate, suggesting its use in the synthesis of more complex molecules, likely for pharmaceutical or research purposes.

In the agrochemical sector, many pesticides and herbicides are complex organic molecules, often containing heterocyclic rings. The ability of this compound to participate in the formation of thiophenes and other heterocycles makes it a potential intermediate in the synthesis of novel agrochemicals.

Fine chemicals are pure, single substances produced in limited quantities for specialized applications. The synthesis of chiral compounds is a significant area within fine chemical production. dextrosynthesis.com Given that this compound can be synthesized in chiral forms (e.g., (2R)-2-Bromopentanamide), it can be used in the stereoselective synthesis of enantiomerically pure specialty chemicals.

Preparation of Functionalized Aliphatic and Aromatic Compounds

As a foundational building block, this compound facilitates the synthesis of a diverse range of more complex molecules. The presence of a bromine atom alpha to the amide carbonyl group provides a reactive site for nucleophilic substitution, enabling the straightforward attachment of various functional groups.

The synthesis of this compound itself is typically achieved from 2-bromopentanoic acid. In a common procedure, the carboxylic acid is first converted to a more reactive acyl chloride intermediate using an agent like thionyl chloride (SOCl₂). This intermediate is then treated with a concentrated solution of ammonium (B1175870) hydroxide (B78521) to form the primary amide, this compound. google.com

One notable application is in the synthesis of targeted enzyme inhibitors. For instance, this compound serves as a precursor for inhibitors of human microsomal epoxide hydrolase (mEH), an enzyme implicated in the metabolism of various compounds. In a documented synthesis, this compound is used to prepare functionalized mercaptoacetamides, which have shown significant inhibitory potency. google.com

The preparation of functionalized aromatic compounds using this compound as a building block is also documented. An example includes the synthesis of N-benzyl-2-bromopentanamide, where the amide nitrogen is functionalized with a benzyl (B1604629) group. google.com This type of reaction, where the acyl halide precursor to this compound reacts with an aromatic amine, demonstrates its role in creating more complex, aromatic-containing structures.

Table 1: Synthesis of Functionalized Compounds from this compound Precursors
Starting MaterialReagent(s)ProductCompound Class
2-Bromopentanoyl chlorideAmmonium hydroxideThis compoundAliphatic α-Bromoamide
This compoundPotassium thioacetate (B1230152) (KSAc), followed by hydrolysis2-MercaptopentanamideFunctionalized Aliphatic Amide
2-Bromopentanoyl chlorideBenzylamineN-benzyl-2-bromopentanamideFunctionalized Aromatic Amide

Development of Novel Synthetic Pathways Utilizing α-Bromoamide Reactivity

The inherent reactivity of the α-bromoamide group in molecules like this compound has been exploited to develop innovative synthetic methodologies, particularly in the construction of heterocyclic scaffolds, which are prevalent in pharmaceuticals. google.com The carbon-bromine bond can be cleaved under specific conditions to generate reactive intermediates, such as carbon-centered radicals, which can participate in a variety of transformations. google.comescholarship.org

A significant advancement is the use of α-bromoamides in atom-transfer radical addition (ATRA) reactions. google.com Through photocatalysis or the formation of an electron donor-acceptor (EDA) complex, an electrophilic carbon-centered radical can be generated from the α-bromoamide. google.com This radical can then add to unactivated olefins, leading to the formation of γ-lactams in a formal [3+2] cycloaddition. google.com This method provides a valuable route to highly substituted pyrrolidines and other complex heterocyclic systems. google.com

Beyond radical pathways, α-bromoamides are recognized as versatile three-atom units for various [3+n] cycloaddition reactions with different reaction partners, further expanding their utility in synthesizing valuable heterocyclic compounds. escholarship.org Researchers have also employed α-bromoamides in C-C cross-coupling reactions, demonstrating their capacity to form new carbon-carbon bonds with a range of coupling partners. escholarship.org

Furthermore, the reactivity of chiral α-bromoamides has been harnessed for stereoselective transformations. For example, reactions with silver fluoride (B91410) (AgF) can produce 2-fluorinated amides with retention of configuration. escholarship.org Mechanistic studies suggest this occurs through a double-inversion pathway involving the formation of a transient aziridinone (B14675917) intermediate, showcasing a sophisticated application of α-bromoamide chemistry. escholarship.org

Table 2: Novel Synthetic Pathways Involving α-Bromoamide Reactivity
Reaction TypeKey IntermediateResulting Motif/ProductSignificance
Atom-Transfer Radical Addition (ATRA)Electrophilic carbon-centered radicalγ-LactamsAccess to substituted pyrrolidines via [3+2] cycloaddition. google.com
[3+n] Cycloadditionsα-Bromoamide as a 3-atom unitVarious heterocyclesVersatile synthesis of complex ring systems. escholarship.org
C-C Cross-Couplingα-Amido-alkyl metallic species (presumed)Functionalized amides with new C-C bondsFormation of C(sp3), C(sp2), and C(sp) bonds. escholarship.org
Stereoselective FluorinationAziridinone intermediateα-FluoroamidesStereocontrolled synthesis with retention of configuration. escholarship.org

Advanced Analytical Methodologies for Structural Elucidation of 2 Bromopentanamide and Its Derivatives

Spectroscopic Techniques

Spectroscopic methods provide detailed information about the molecular structure, functional groups, and atomic connectivity of 2-Bromopentanamide (B6250352).

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, including this compound. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms within the molecule.

¹H NMR Spectroscopy:

In the ¹H NMR spectrum of N-(benzyloxy)-2-bromopentanamide, a derivative of this compound, specific proton signals are observed. A singlet at 8.81 ppm is attributed to the N-H proton. The aromatic protons of the benzyloxy group appear as a multiplet in the range of 7.40-7.38 ppm. The protons of the methylene (B1212753) group adjacent to the oxygen of the benzyloxy group are observed as a multiplet between 4.96 and 4.90 ppm. The proton at the chiral center (C2) appears as a multiplet between 4.17-4.14 ppm. The methylene protons at C3 and C4 of the pentanamide (B147674) chain are observed as multiplets in the ranges of 2.07-1.91 ppm and 1.49-1.40 ppm, respectively. Finally, the terminal methyl group (C5) protons present as a triplet at 0.93 ppm with a coupling constant (J) of 7.4 Hz. rsc.org

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, the carbonyl carbon (C=O) is expected to have a chemical shift in the range of 160-185 ppm. savemyexams.com The carbon atom bonded to the bromine (C-Br) would typically appear in the range of 30-60 ppm. savemyexams.com The other aliphatic carbons in the pentyl chain will have signals in the upfield region of the spectrum, generally between 0 and 50 ppm. savemyexams.com For instance, in a related compound, this compound 122, the ¹³C NMR spectrum in CDCl₃ showed a peak at 177.9 ppm, which can be attributed to the carbonyl carbon. escholarship.org

Table 1: Representative ¹H NMR Spectral Data for a this compound Derivative

Functional Group Chemical Shift (δ) in ppm Multiplicity
N-H 8.81 Singlet
Aromatic C-H 7.40-7.38 Multiplet
O-CH₂-Ph 4.96-4.90 Multiplet
CH-Br 4.17-4.14 Multiplet
CH₂ (C3) 2.07-1.91 Multiplet
CH₂ (C4) 1.49-1.40 Multiplet
CH₃ 0.93 Triplet

Data for N-(benzyloxy)-2-bromopentanamide. rsc.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. taylorfrancis.com The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its amide and bromoalkane functionalities.

Key expected absorption bands include:

N-H Stretching: Primary amides typically show two bands in the region of 3350-3180 cm⁻¹. spectroscopyonline.com

C=O Stretching (Amide I band): A strong absorption band is expected in the range of 1680-1630 cm⁻¹, which is characteristic of the carbonyl group in an amide. spectroscopyonline.comlibretexts.org

N-H Bending (Amide II band): This band usually appears around 1640-1550 cm⁻¹. spectroscopyonline.com

C-N Stretching: This absorption is typically found in the 1400-1000 cm⁻¹ region. spectroscopyonline.com

C-H Stretching: Aliphatic C-H stretching vibrations are expected just below 3000 cm⁻¹.

C-Br Stretching: The carbon-bromine bond will exhibit a stretching vibration in the fingerprint region, typically between 680 and 515 cm⁻¹.

Table 2: Expected Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Amide N-H Stretching 3350-3180
Carbonyl C=O Stretching (Amide I) 1680-1630
Amide N-H Bending (Amide II) 1640-1550
Amide C-N Stretching 1400-1000
Alkyl C-H Stretching <3000
Carbon-Bromine C-Br Stretching 680-515

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. escholarship.orgcdnsciencepub.com The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic doublet (M⁺ and M+2) of similar intensity. chemspider.com

The monoisotopic mass of this compound (C₅H₁₀BrNO) is approximately 178.994576 u. chemspider.com Fragmentation patterns in the mass spectrum would arise from the cleavage of the molecule. Common fragmentation pathways for amides include α-cleavage to the carbonyl group. For this compound, this could involve the loss of the propyl group or the bromine atom, leading to characteristic fragment ions.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for determining the purity of this compound and for separating it from reaction mixtures or impurities. researchgate.netspecificpolymers.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov For the analysis of this compound, a suitable GC method would involve a capillary column, such as one with a non-polar or medium-polarity stationary phase. The compound would be vaporized and carried by an inert gas through the column, where it would be separated from other volatile components based on its boiling point and interaction with the stationary phase. The eluted compound would then enter the mass spectrometer, which would provide its mass spectrum for identification. nih.gov GC-MS is particularly useful for identifying and quantifying volatile impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds. torontech.com For the analysis of this compound, a reversed-phase HPLC method would likely be employed.

A typical HPLC setup would include:

Stationary Phase: A C18 column is a common choice for separating moderately polar organic compounds. nih.gov

Mobile Phase: A mixture of a polar solvent (like water or a buffer) and a less polar organic solvent (such as acetonitrile (B52724) or methanol) would be used as the eluent. nih.govresearchgate.net The composition of the mobile phase can be optimized to achieve good separation.

Detection: A UV detector is often used for compounds containing a chromophore, such as the amide carbonyl group in this compound. torontech.com

HPLC is crucial for assessing the purity of this compound, quantifying its concentration in solutions, and for preparative purification to isolate the compound in high purity. torontech.comnih.gov

X-ray Crystallography for Solid-State Structure Determination of Derivatives

X-ray crystallography is a powerful analytical technique for determining the precise three-dimensional atomic arrangement within a crystalline solid. anton-paar.comlibretexts.org This method is indispensable for the unambiguous structural elucidation of molecules in their solid state, providing detailed insights into molecular geometry, bond lengths, bond angles, and intermolecular interactions. anton-paar.comsciengine.com The fundamental principle involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. anton-paar.comnih.gov The ordered arrangement of atoms in the crystal lattice diffracts the X-rays in a specific manner, which, when analyzed, reveals the electron density distribution and thus the atomic positions. nih.gov

In the context of this compound derivatives, X-ray crystallography plays a crucial role in understanding how structural modifications influence their solid-state packing and conformation. The presence of the bromine atom is particularly significant as it can participate in various noncovalent interactions, including halogen bonding (C-Br···O, C-Br···N) and other van der Waals forces, which can dictate the supramolecular architecture. researchgate.net The amide functionality itself is prone to forming strong intermolecular N-H···O=C hydrogen bonds, a key factor in the assembly of molecules in the crystal lattice. sciengine.com

The study of brominated amide derivatives by single-crystal X-ray diffraction has revealed that their solid-state structures are often stabilized by a network of weak noncovalent interactions. researchgate.net For instance, the crystal structures of some brominated amides belong to the monoclinic system with the space group P21/c, stabilized by C-H···O, C-H···π, and π···π interactions. researchgate.net The competition between strong intermolecular N-H···O=C hydrogen bonding and weaker intramolecular interactions is a critical factor in determining the final crystal structure. sciengine.com

The incorporation of a heavy atom like bromine can also be advantageous in solving the "phase problem" in X-ray crystallography, a challenge that arises from the loss of phase information during data collection. numberanalytics.com The strong scattering of X-rays by the heavy atom can be used to determine the phases of the diffracted X-rays, facilitating the structure solution. numberanalytics.com

Below is a hypothetical data table illustrating the kind of crystallographic data that would be obtained for a derivative of this compound.

Table 1: Hypothetical X-ray Crystallographic Data for a this compound Derivative

ParameterValue
Chemical FormulaC5H9BrClNO
Formula Weight214.49
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)8.123(4)
b (Å)15.456(7)
c (Å)9.876(5)
α (°)90
β (°)105.21(3)
γ (°)90
Volume (ų)1198.2(9)
Z4
Density (calculated) (g/cm³)1.189
Absorption Coefficient (mm⁻¹)3.567
F(000)432
Crystal Size (mm³)0.25 x 0.20 x 0.15
Theta range for data collection (°)2.50 to 28.00
Reflections collected5678
Independent reflections2456 [R(int) = 0.045]
Final R indices [I>2sigma(I)]R1 = 0.038, wR2 = 0.092
R indices (all data)R1 = 0.051, wR2 = 0.105

Chiroptical Methods for Enantiomeric Purity Analysis

Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of chiral molecules with left- and right-circularly polarized light. These methods are exceptionally sensitive to the stereochemistry of a molecule and are therefore powerful tools for determining the enantiomeric purity or enantiomeric excess (ee) of chiral compounds like the enantiomers of this compound. mdpi.com The primary chiroptical methods include Electronic Circular Dichroism (ECD), Optical Rotatory Dispersion (ORD), and Vibrational Circular Dichroism (VCD). mdpi.com

The enantiomeric purity of a sample is a critical parameter, particularly in the pharmaceutical industry, as different enantiomers of a drug can exhibit distinct pharmacological activities. libretexts.org Chiral High-Performance Liquid Chromatography (HPLC) is a common method for separating and quantifying enantiomers. uma.escat-online.com When coupled with chiroptical detectors, such as a Circular Dichroism (CD) detector, HPLC becomes a highly effective technique for determining enantiomeric purity. uma.esatlantis-press.com A CD detector measures the difference in absorption of left and right circularly polarized light, providing a signal that is selective for chiral molecules. atlantis-press.com This allows for the direct determination of the elution order of enantiomers and their quantification without the need for pure enantiomer standards in some cases. uma.es

The general workflow for determining enantiomeric purity using HPLC with CD detection involves separating the enantiomers on a chiral stationary phase. cat-online.com The separated enantiomers then pass through a UV detector, which measures the total concentration of each enantiomer, and a CD detector, which provides a positive or negative signal corresponding to each enantiomer. atlantis-press.com The enantiomeric excess can be calculated from the relative peak areas in the chromatogram.

Quantum chemical calculations can be used in conjunction with experimental chiroptical spectroscopy to determine the absolute configuration of chiral molecules. mdpi.com By comparing the experimentally measured ECD or VCD spectra with the theoretically calculated spectra for each enantiomer, the absolute configuration (R or S) can be assigned. mdpi.com

Below is a hypothetical data table illustrating the results of an enantiomeric purity analysis of a sample of this compound using chiral HPLC with CD detection.

Table 2: Hypothetical Enantiomeric Purity Analysis of a this compound Sample

ParameterValue
Analytical MethodChiral HPLC-CD
Chiral Stationary PhaseImmobilized Polysaccharide-based
Mobile PhaseHexane/Isopropanol (90:10)
Flow Rate (mL/min)1.0
Detection Wavelength (UV)210 nm
Detection Wavelength (CD)225 nm
Retention Time (R)-enantiomer (min)8.54
Retention Time (S)-enantiomer (min)9.72
Peak Area (R)-enantiomer (UV)125800
Peak Area (S)-enantiomer (UV)12500
Enantiomeric Excess (% ee)81.9%
Absolute Configuration of Major EnantiomerR

Computational Chemistry and Theoretical Investigations of 2 Bromopentanamide

Quantum Chemical Calculations

Quantum chemical calculations, grounded in the principles of quantum mechanics, are instrumental in predicting the fundamental properties of molecules. These methods can elucidate the electronic structure and conformational landscape of 2-bromopentanamide (B6250352) with a high degree of accuracy.

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry, balancing computational cost with accuracy for studying the electronic properties of molecules. DFT calculations can provide insights into the distribution of electrons within this compound, which in turn governs its reactivity. Key parameters such as molecular orbital energies (HOMO and LUMO), electrostatic potential surfaces, and atomic charges can be determined.

For instance, DFT studies on similar haloalkanamides have been used to understand their reactivity in various chemical transformations. researchgate.net These calculations can help identify the most likely sites for nucleophilic or electrophilic attack, predict reaction pathways, and rationalize observed experimental outcomes. The presence of the bromine atom and the amide group significantly influences the electronic distribution and, consequently, the chemical behavior of the molecule.

A representative table of computed electronic properties for a molecule like this compound, derived from DFT calculations, is shown below.

PropertyCalculated Value (Arbitrary Units)Significance
HOMO Energy-0.25Relates to the ability to donate electrons.
LUMO Energy0.05Relates to the ability to accept electrons.
HOMO-LUMO Gap0.30Indicator of chemical reactivity.
Dipole Moment2.5 DInfluences intermolecular interactions and solubility.
Note: The values presented are illustrative and would require specific DFT calculations for this compound.

Ab initio methods, which are based on first principles without the use of empirical parameters, are highly reliable for detailed conformational analysis. For a flexible molecule like this compound, with its rotatable bonds, numerous conformers can exist. Ab initio calculations can be employed to determine the geometries and relative energies of these conformers, identifying the most stable structures. arxiv.org

The potential energy surface of this compound can be scanned by systematically rotating the dihedral angles of the pentyl chain and the C-N bond. This process reveals the various low-energy conformers and the energy barriers between them. Understanding the conformational preferences is crucial as it can impact the molecule's biological activity and its interactions with other molecules.

A hypothetical conformational analysis of this compound might yield data such as the following:

ConformerDihedral Angle (C2-C3-C4-C5)Relative Energy (kcal/mol)
Anti180°0.00
Gauche 160°0.85
Gauche 2-60°0.85
Note: These are example values to illustrate the output of such a study.

Molecular Dynamics Simulations for Solvent Effects and Conformational Landscapes

While quantum chemical calculations often model molecules in the gas phase, the behavior of this compound in a solution is critical for many applications. Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of a molecular system, including the explicit effects of solvent molecules. matlantis.comepfl.ch

In an MD simulation, the atoms of this compound and the surrounding solvent molecules are treated as classical particles, and their motions are governed by a force field. volkamerlab.org By simulating the system over time, MD can provide a detailed picture of the conformational landscape of this compound in a specific solvent, revealing how intermolecular interactions with the solvent affect its structure and dynamics. matlantis.com This method can also be used to explore how the molecule might interact with biological macromolecules, such as proteins. mpg.de

Quantitative Structure-Property Relationship (QSPR) Modeling for Analogues

In a typical QSPR study, a set of structurally related compounds is selected, and their relevant properties are measured experimentally. Then, a wide range of molecular descriptors (e.g., topological, electronic, and steric) are calculated for each compound. Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that links the descriptors to the property of interest. Such models can then be used to predict the properties of new, unsynthesized analogues of this compound, thereby accelerating the design of compounds with desired characteristics.

Reaction Mechanism Elucidation through Computational Transition State Analysis

Understanding the mechanism of a chemical reaction is fundamental to controlling its outcome. Computational chemistry offers powerful tools to investigate reaction pathways and identify the high-energy transition states that molecules must pass through as they transform from reactants to products. mit.eduims.ac.jp

For reactions involving this compound, such as nucleophilic substitution at the alpha-carbon, computational methods can be used to locate the transition state structure. fossee.in Techniques like the Nudged Elastic Band (NEB) method or algorithms that search for saddle points on the potential energy surface can be employed. ims.ac.jpfossee.in Once the transition state is found, its geometry and energy can be analyzed to provide insights into the reaction mechanism. For example, the activation energy, which determines the reaction rate, can be calculated as the energy difference between the reactants and the transition state. Recent advances in machine learning are also being applied to accelerate the prediction of transition state geometries. chemrxiv.org

A hypothetical energy profile for a reaction involving this compound could be represented in a table as follows:

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State+20.5
Products-10.2
Note: These values are for illustrative purposes.

Q & A

Q. What are the optimal synthetic routes for 2-bromopentanamide, and how can reaction conditions be systematically evaluated?

To design a synthesis, prioritize retrosynthetic analysis using computational tools (e.g., AI-powered synthesis planners) to identify feasible pathways, such as bromination of pentanamide derivatives or nucleophilic substitution reactions. Key parameters include solvent polarity (e.g., DMF for SN2 mechanisms), temperature control (to minimize side reactions like elimination), and stoichiometric ratios of brominating agents (e.g., PBr₃ or HBr). Validate purity via TLC and NMR at each step .

Q. How should researchers characterize the purity and structural integrity of this compound?

Employ a combination of spectroscopic techniques:

  • ¹H/¹³C NMR : Verify bromine-induced deshielding in adjacent carbons and protons.
  • IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and N-H stretches (~3300 cm⁻¹).
  • Mass Spectrometry : Check molecular ion peaks (m/z ≈ 194 for [M+H]⁺) and fragmentation patterns.
    Cross-reference data with databases like NIST Chemistry WebBook or PubChem to resolve ambiguities .

Q. What experimental controls are critical for studying this compound’s reactivity in substitution reactions?

Include:

  • Negative controls : Reactions without catalysts or bromine sources to detect background reactivity.
  • Positive controls : Known SN1/SN2 substrates (e.g., 2-bromo-2-methylpropane) to benchmark reaction rates.
  • Kinetic studies : Monitor time-dependent product formation via GC-MS or HPLC. Statistical validation (e.g., ANOVA) ensures reproducibility .

Advanced Research Questions

Q. How can mechanistic contradictions in this compound’s reactivity be resolved?

If experimental data conflict with theoretical predictions (e.g., unexpected stereochemical outcomes in substitution reactions):

  • Perform isotopic labeling (e.g., deuterated solvents) to trace reaction pathways.
  • Use computational methods (DFT calculations) to model transition states and compare energy barriers.
  • Re-examine solvent effects; polar aprotic solvents favor SN2, while protic solvents may stabilize carbocation intermediates in SN1 mechanisms .

Q. What strategies mitigate inconsistencies in biological activity assays involving this compound derivatives?

  • Dose-response standardization : Use logarithmic concentration ranges (e.g., 1 nM–100 µM) to establish EC₅₀/IC₅₀ values.
  • Reproducibility checks : Replicate assays across multiple cell lines or enzyme batches.
  • Meta-analysis : Compare results with structurally analogous compounds (e.g., 2-bromoalkanamides) to identify trends. Discrepancies may arise from off-target effects or assay-specific conditions .

Q. How can researchers design studies to address gaps in this compound’s thermodynamic and kinetic data?

  • Thermodynamic profiling : Measure ΔH and ΔS via calorimetry (e.g., DSC) or van’t Hoff analysis.
  • Kinetic isotope effects (KIE) : Compare reaction rates using deuterated vs. protiated substrates to infer rate-determining steps.
  • Collaborative validation : Share datasets with open-access repositories (e.g., PubChem) to enable cross-lab verification .

Q. What methodologies are recommended for analyzing contradictory spectral data in this compound analogs?

  • Multi-technique corroboration : Combine NMR, X-ray crystallography, and HRMS to resolve structural ambiguities.
  • Dynamic NMR experiments : Assess rotational barriers in amide bonds if splitting patterns suggest conformational isomerism.
  • Error analysis : Quantify signal-to-noise ratios and instrument calibration drift in datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.